1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-20(19-3-6-28-14-19)25-4-1-15(2-5-25)13-23-21(27)24-22-10-16-7-17(11-22)9-18(8-16)12-22/h3,6,14-18H,1-2,4-5,7-13H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWVZHZPHOQDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC23CC4CC(C2)CC(C4)C3)C(=O)C5=COC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea typically involves multi-step organic reactions:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Synthesis of the Piperidine Derivative: Piperidine is modified to introduce a furan-3-carbonyl group.
Coupling Reaction: The adamantane derivative and the piperidine derivative are coupled using a suitable coupling reagent to form the final urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantane and piperidine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Possible use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical and Structural Insights
- Solubility and Lipophilicity : Adamantane increases hydrophobicity, but polar substituents (e.g., furan-3-carbonyl, acetyl) enhance solubility. AR9281’s acetyl group balances these properties, contributing to its oral efficacy .
- Crystal Packing : Adamantyl-phenyl ureas (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) form zigzag polymeric chains via N–H⋯O hydrogen bonds, which may influence solid-state stability and dissolution .
Key Research Findings and Trends
Substituent Flexibility : Piperidine-4-ylmethyl groups allow diverse acylation (e.g., acetyl, coumarin, furan), enabling tailored interactions with enzymatic pockets .
Adamantane’s Role : The adamantyl group consistently improves metabolic stability across analogs but may require polar substituents to mitigate excessive hydrophobicity .
Synthetic Challenges : Bulky adamantane and heteroaryl groups often reduce reaction yields, necessitating optimized conditions (e.g., EDCI/DMAP catalysis) .
Biological Activity
1-(Adamantan-1-yl)-3-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}urea is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article reviews the biological activity of this compound, supported by various research findings and data tables.
Chemical Structure and Properties
The compound features an adamantane core, a piperidine ring, and a furan moiety, which contribute to its pharmacological properties. Its chemical formula is , and it belongs to a class of 1,3-disubstituted ureas known for their diverse biological activities.
1. Inhibition of Soluble Epoxide Hydrolase (sEH)
Research indicates that compounds similar to this compound exhibit potent inhibitory activity against sEH. The inhibition of this enzyme is crucial as it plays a significant role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and pain modulation.
Table 1: Inhibitory Potency of Related Compounds on sEH
| Compound Name | IC50 (µM) |
|---|---|
| This compound | TBD |
| 1-[isocyanato(phenyl)methyl]adamantane | 0.5 |
| 3,5-Dimethyladamantane derivatives | 0.8 - 2.0 |
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly through its modulation of EET levels. By inhibiting sEH, it enhances the availability of EETs, which can lead to reduced inflammation and pain relief without the addictive potential associated with opioids.
Case Study:
In a study conducted on animal models with neuropathic pain, administration of the compound resulted in significant pain relief compared to control groups. The results indicated a reduction in inflammatory markers and an increase in EET levels.
3. Cytotoxicity Studies
Preliminary cytotoxicity studies have shown that the compound exhibits selective cytotoxic effects against certain cancer cell lines. For instance, it has demonstrated effectiveness against A-431 human epidermoid carcinoma cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The proposed mechanism involves the interaction of the compound with the active site of sEH, leading to competitive inhibition. Molecular dynamics simulations have suggested that hydrophobic interactions play a crucial role in binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
